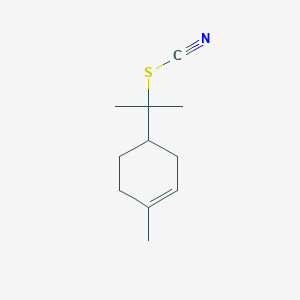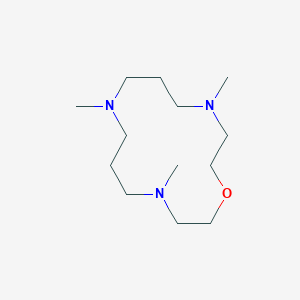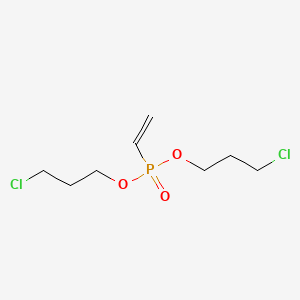![molecular formula C11H20O2S2 B14266079 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol CAS No. 141523-78-6](/img/structure/B14266079.png)
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is an organic compound with the molecular formula C11H20O2S2. This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms can impart interesting chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor containing both oxygen and sulfur atoms.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via a nucleophilic substitution reaction, where a leaving group is replaced by a hydroxyl group.
Functionalization of the spiro ring: Additional functional groups, such as the methyl and propyl groups, can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include:
Use of catalysts: Catalysts can be employed to enhance the reaction rate and selectivity.
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions can improve the efficiency of the reactions.
Purification techniques: Techniques such as distillation, crystallization, and chromatography can be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The presence of the hydroxyl group allows it to form hydrogen bonds with other molecules, while the spiro structure can interact with various enzymes and receptors. The sulfur atoms in the ring system can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane: Similar spiro structure but with a phenyl group instead of a propyl group.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains nitrogen atoms in the spiro ring system.
Uniqueness
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring system, as well as the presence of the hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
141523-78-6 |
|---|---|
Molecular Formula |
C11H20O2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-10(12)11(8-9(2)13-10)14-6-4-7-15-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
KGJKGRYAMTTXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2(CC(O1)C)SCCCS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)



![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)



![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)

